(Methanesulfonyl-phenethyl-amino)-acetic acid
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Description
Methanesulfonyl-phenethyl-amino)-acetic acid (MPA-Ac) is an important organic compound that has been extensively studied for its potential applications in scientific research. MPA-Ac is a versatile compound that can be used in a variety of lab experiments, and can be used to study a wide range of biochemical and physiological effects.
Scientific Research Applications
Analytical Chemistry Applications
Methanesulfonic acid and its derivatives, such as methyl methanesulfonate and ethyl methanesulfonate, have been studied for their potential genotoxic impurities in pharmaceuticals. A high-performance liquid chromatography with ultraviolet detection method was developed for determining these impurities in methanesulfonic acid, highlighting the importance of accurate analytical methods in ensuring pharmaceutical safety (Jie Zhou et al., 2017).
Organic Synthesis
- Reductive Ring-Opening Reactions : Methanesulfonic acid has been used as an efficient and convenient substitute for ethereal HCl in reductive ring-opening reactions of O-benzylidene acetals, demonstrating its utility in organic synthesis (A. Zinin et al., 2007).
- Diacetylation of Aldehydes : In the presence of cobalt methanesulfonate and acetic acid, a chemoselective diacetylation of aldehydes with acetic anhydride at room temperature under solvent-free conditions was achieved, showcasing the catalytic potential of methanesulfonate salts (Min Wang et al., 2008).
- Synthesis of Benzoxazoles : Methanesulfonic acid catalyzed a one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, highlighting its role in facilitating efficient and convenient organic transformations (Dinesh Kumar et al., 2008).
Catalysis
- Esterification Reactions : Copper methanesulfonate has been studied for its catalytic activity in esterification reactions, offering an alternative to traditional Lewis acids due to its ease of recovery and excellent reusability (Liu Li-jun, 2004). Additionally, it has been used in chemoselective conversion of aldehydes to acylals under solvent-free conditions (Min Wang et al., 2006).
properties
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(15,16)12(9-11(13)14)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTJBZYKDDCHIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359639 |
Source
|
Record name | (Methanesulfonyl-phenethyl-amino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Methanesulfonyl-phenethyl-amino)-acetic acid | |
CAS RN |
35839-52-2 |
Source
|
Record name | (Methanesulfonyl-phenethyl-amino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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